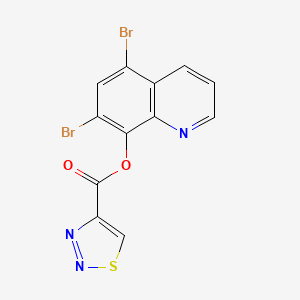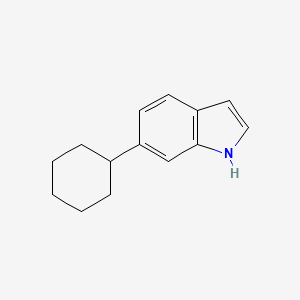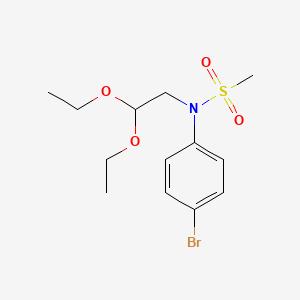
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 2-chlorobenzylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with 4-nitroacetophenone in the presence of a base to yield the desired pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Corresponding N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound’s chlorine and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The pyrrole ring may also participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-methoxyphenyl)-1H-pyrrole
- 2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-aminophenyl)-1H-pyrrole
Uniqueness
2,4-Dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-1H-pyrrole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
88502-84-5 |
|---|---|
Fórmula molecular |
C17H11Cl3N2O2 |
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(2-chlorophenyl)-5-methyl-3-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-10-16(19)15(11-6-8-12(9-7-11)22(23)24)17(20)21(10)14-5-3-2-4-13(14)18/h2-9H,1H3 |
Clave InChI |
DIHUDFAJVCTZLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1C2=CC=CC=C2Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)

![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)

![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)



